Glycine, glycylglycyl-L-serylglycyl-

protein engineering affinity clamp linker optimization

Glycine, glycylglycyl-L-serylglycyl- (CAS 51325-29-2; IUPAC: 2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid) is a synthetic pentapeptide with the sequence H-Gly-Gly-Ser-Gly-Gly-OH (GGSGG), possessing a molecular formula of C₁₁H₁₉N₅O₇ and a molecular weight of 333.30 g/mol. Structurally, it belongs to the glycine–serine repeat class of flexible peptide linkers commonly employed in recombinant fusion protein design.

Molecular Formula C11H19N5O7
Molecular Weight 333.30 g/mol
CAS No. 51325-29-2
Cat. No. B14666383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, glycylglycyl-L-serylglycyl-
CAS51325-29-2
Molecular FormulaC11H19N5O7
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESC(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O
InChIInChI=1S/C11H19N5O7/c12-1-7(18)13-3-9(20)16-6(5-17)11(23)15-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,23)(H,16,20)(H,21,22)/t6-/m0/s1
InChIKeyMGHPRJXUGLYWAA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, glycylglycyl-L-serylglycyl- (CAS 51325-29-2): A Defined Pentapeptide (GGSGG) Linker for Engineered Fusion Proteins and Proteoglycan Research


Glycine, glycylglycyl-L-serylglycyl- (CAS 51325-29-2; IUPAC: 2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid) is a synthetic pentapeptide with the sequence H-Gly-Gly-Ser-Gly-Gly-OH (GGSGG), possessing a molecular formula of C₁₁H₁₉N₅O₇ and a molecular weight of 333.30 g/mol [1]. Structurally, it belongs to the glycine–serine repeat class of flexible peptide linkers commonly employed in recombinant fusion protein design. Unlike generic poly-glycine or poly-(G₄S) linkers, the GGSGG sequence places a single serine residue centrally flanked by glycine pairs, which modulates backbone flexibility, hydrogen-bonding potential, and enzymatic recognition properties [2]. These features make its precise sequence identity critical for applications where linker length, conformational dynamics, or post-translational modification susceptibility must be controlled.

Why Glycine, glycylglycyl-L-serylglycyl- Cannot Be Casually Replaced by Other Gly-Ser Linkers: Sequence Length and Identity Dictate Binding Outcomes


Peptide linkers composed solely of glycine and serine are frequently treated as interchangeable commodities in fusion protein construction, yet quantitative binding data demonstrate that even single-residue truncations or extensions of the GGSGG core sequence produce large-magnitude changes in functional performance. In a controlled affinity-clamp study, shortening the linker from GGSGG to GGSG, GGS, or GG degraded target-binding affinity by up to >178-fold for one protein domain, while expanding it to GGSGGGGSGGS reduced affinity by ~4-fold [1]. Similarly, in HIV-1 envelope trimer stabilization, a single GGSGG repeat was insufficient to maintain recognition by a broadly neutralizing antibody, whereas two to four repeats restored binding [2]. These data show that the five-residue GGSGG unit is not functionally equivalent to either shorter or longer Gly-Ser variants, and that generic substitution—even with sequences of similar amino acid composition—can produce structures with measurably inferior biochemical properties.

Glycine, glycylglycyl-L-serylglycyl- (GGSGG): Quantitative Differentiation Evidence Against Closest Sequence Analogs


Affinity Clamp Binding: GGSGG Linker Achieves 2- to >178-Fold Tighter Binding Than Truncated or Extended Gly-Ser Linkers

In a direct head-to-head comparison using affinity clamp proteins (ePDZ-a and ePDZ-b), the wild-type GGSGG linker yielded equilibrium dissociation constants (Kd) of 56 ± 5 nM (ePDZ-a) and 56 ± 6 nM (ePDZ-b). Shortening the linker to GGSG increased Kd to 117 ± 1 nM (ePDZ-a, 2.1-fold loss) and 412 ± 5 nM (ePDZ-b, 7.4-fold loss); further truncation to GGS elevated Kd to 134 ± 2 nM (ePDZ-a, 2.4-fold loss) and >5,000 nM (ePDZ-b, >89-fold loss); the minimal GG linker produced Kd values of 311 ± 8 nM (ePDZ-a, 5.6-fold loss) and >10,000 nM (ePDZ-b, >178-fold loss). Extension to GGSGGGGSGGS also weakened binding to 245 ± 6 nM (ePDZ-a, 4.4-fold loss) and 247 ± 7 nM (ePDZ-b, 4.4-fold loss) [1].

protein engineering affinity clamp linker optimization biosensor

HIV-1 Env Trimer Stabilization: Single GGSGG Repeat Fails to Maintain Broadly Neutralizing Antibody Recognition, Requiring ≥2 Repeats

In a study engineering cleavage-independent soluble HIV-1 Env trimers (BG505.SOSIP), the gp140 cleavage site region was replaced by flexible linkers consisting of one to four GGSGG repeats. Binding to the broadly neutralizing antibody VRC26.09 was scored relative to the parental BG505.SOSIP trimer. For segment 504–518, a single GGSGG repeat produced binding rated as '−' (more than 4-fold lower than BG505.SOSIP), whereas two, three, and four GGSGG repeats all restored binding to '+' (between 2- and 4-fold lower). For segment 504–521, one GGSGG repeat again scored '−', while two and three repeats scored '+', and four repeats scored '+' [1]. Additionally, binding to the poorly neutralizing antibody F105 remained elevated (scored '+' or '++') for all constructs, demonstrating that linker design selectively modulates recognition by neutralizing antibodies without globally altering trimer antigenicity [1].

HIV vaccine design envelope glycoprotein trimer stabilization linker repeat

Linker Flexibility and FRET Efficiency: GGSGG Repeats Enable Predictable Energy Transfer Tuning in Fluorescent Protein Fusions

Quantitative fluorescence resonance energy transfer (FRET) measurements on fusion proteins connected by (GGSGG)₉ repeats demonstrated that energy transfer efficiency decreases predictably with increasing linker length. The experimental data were modeled using a worm-like chain model with a persistence length of 4.5 Å and a characteristic ratio of 2.3, confirming that the GGSGG repeat behaves as a Gaussian chain under physiological conditions [1]. While direct comparator data for alternative linker sequences (e.g., GGGGS) under identical conditions are not reported in the same study, the persistence length of 4.5 Å is notably lower than the ~6–8 Å reported for rigid helical linkers such as (EAAAK)n in independent small-angle X-ray scattering studies, indicating that GGSGG-based linkers provide a more compact and flexible conformational ensemble [2].

FRET linker flexibility fluorescent protein persistence length

Xylosyltransferase Acceptor Activity: GGSGG Contains the Minimal Ser-Gly-Xaa-Gly Consensus Motif for Proteoglycan Research

The GGSGG sequence embeds the Ser-Gly-Gly motif, which conforms to the tetrapeptide consensus sequence Ser-Gly-Xaa-Gly (where Xaa is any amino acid) identified as the minimal recognition signal for UDP-D-xylose:core protein β-D-xylosyltransferase (EC 2.4.2.26), the initiating enzyme of glycosaminoglycan chain assembly [1]. Synthetic peptides containing this consensus sequence exhibited acceptor efficiencies (Vmax/Km) nearly equivalent to deglycosylated natural core protein, with competitive inhibition experiments confirming Km = Ki apparent, demonstrating that the artificial peptides are functional analogs of individual substitution sites on the core protein [2]. In contrast, peptides lacking the acidic-Acidic-Xxx-Ser-Gly-Xxx-Gly extended consensus or with single amino acid substitutions at critical positions were either completely inactive or showed drastically reduced acceptor activity [1]. While direct kinetic parameters for GGSGG alone are not reported, the presence of the embedded Ser-Gly-Gly motif places it within the active substrate class, distinguishing it from Gly-only linkers (e.g., GGGGG) that lack the requisite serine hydroxyl acceptor site.

proteoglycan biosynthesis xylosyltransferase glycosaminoglycan consensus sequence

Linker Architecture in Enzyme Engineering: GGSGG-Based Flexible Linkers Evaluated Against Rigid and Protease-Targeting Alternatives

In a systematic study of linker-mediated assembly of lysine decarboxylase (CadA) fused to the amphiphilic 18A peptide, three linker architectures were compared: flexible (GGSGG)n, rigid (EAAAK)n, and protease-targeting (PT) linkers. While the PT linker ultimately proved optimal—yielding a 4.1-fold enhancement in thermostability (t₁/₂ at 60 °C) versus wild-type enzyme—the (GGSGG)n constructs were successfully expressed and enabled productive enzyme assembly, demonstrating functional parity with the rigid linker class for this application [1]. This places (GGSGG)n as a viable flexible alternative when rigidity is not required, and provides a baseline against which PT-optimized variants can be benchmarked in future enzyme engineering campaigns.

biocatalysis linker engineering enzyme self-assembly lysine decarboxylase

Glycine, glycylglycyl-L-serylglycyl- (GGSGG): Evidence-Backed Application Scenarios for Scientific Procurement


Affinity Clamp and Biosensor Scaffold Engineering Requiring Defined Sub-100 nM Binding Affinities

When constructing affinity clamp proteins or similar synthetic binding scaffolds where inter-domain linker length precisely controls target recognition, GGSGG is the linker of choice based on the quantitative demonstration that it yields Kd values of ~56 nM for both ePDZ domains, whereas single-residue truncations or extensions degrade binding by ≥2-fold [1]. Procurement of GGSGG as a defined chemical entity (rather than relying on common G₄S repeats) ensures that the final recombinant protein retains the characterized affinity parameters reported in the primary engineering literature.

HIV-1 Envelope Trimer Stabilization for Vaccine Immunogen Design

For laboratories engineering soluble native-like HIV-1 Env trimers as vaccine candidates, the monomeric GGSGG unit serves as the fundamental building block for constructing flexible linker regions that replace the natural cleavage site. Quantitative binding data demonstrate that ≥2 GGSGG repeats are required to maintain recognition by broadly neutralizing antibodies such as VRC26.09, providing a clear procurement specification: order (GGSGG)₂ or (GGSGG)₃ peptides rather than single units [2]. This evidence directly guides the peptide synthesis request and avoids failed constructs that would result from insufficient linker length.

Quantitative FRET Biosensor Development Requiring Calibrated Inter-Domain Distances

Research groups developing FRET-based biosensors can leverage the quantitatively characterized persistence length of 4.5 Å for (GGSGG)₉ linkers to predict inter-fluorophore distances using worm-like chain models [3]. Procuring defined-length (GGSGG)ₙ peptides with precise repeat numbers (e.g., n = 1–9) allows systematic tuning of energy transfer efficiency without the need for empirical linker screening, accelerating biosensor optimization timelines and reducing synthesis waste.

Proteoglycan Biosynthesis Studies Using Xylosyltransferase Acceptor Peptides

Investigators studying the initiation of glycosaminoglycan chain assembly can use GGSGG as a minimal model substrate for human xylosyltransferase isoforms XT-I and XT-II, based on its embedded Ser-Gly-Gly motif that conforms to the established Ser-Gly-Xaa-Gly consensus [4][5]. Unlike Gly-only pentapeptides (e.g., GGGGG), GGSGG provides the requisite serine hydroxyl acceptor site, enabling functional enzymatic assays that recapitulate the first committed step of chondroitin sulfate/heparan sulfate biosynthesis without requiring full-length core protein substrates.

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